pKa Shifts Amide NH Acidity Relative to Ortho-Chloro Positional Isomer
The target compound (para-chloro isomer) exhibits a computed acid pKa of 11.14 (JChem, ChemAxon), compared to 10.26 for the ortho-chloro positional isomer 4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide (CAS 649664-91-5), representing a ΔpKa of +0.88 units [1][2]. This difference reflects altered electron-withdrawing character imposed by the chlorine position on the aniline ring, which modulates the acidity of the secondary amide NH. The para-chloro configuration results in a weaker acid (higher pKa, stronger conjugate base), providing measurably different hydrogen-bond donor character that can affect affinity for kinase hinge regions and other ATP-binding site residues where amide NH engagement is critical [3].
| Evidence Dimension | Amide NH acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 11.14 (JChem predicted, para-chloro isomer) |
| Comparator Or Baseline | 4-Chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide (CAS 649664-91-5), pKa = 10.26 (JChem predicted, ortho-chloro isomer) |
| Quantified Difference | ΔpKa = +0.88 (target compound is a weaker acid; amide NH is a stronger H-bond donor) |
| Conditions | Calculated using JChem (ChemAxon) suite, aqueous pKa prediction, temperature 25 °C |
Why This Matters
The pKa difference of 0.88 log units translates to a ~7.6-fold difference in acid dissociation constant (Ka), which is sufficient to alter hydrogen-bonding thermodynamics in target binding pockets and may influence selectivity profiles in kinase or PDE4 inhibitor screening cascades.
- [1] ChemBase. Theoretical calculated properties for 4-chloro-N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CBID:82479). JChem Acid pKa = 11.140936. View Source
- [2] ChemBase. Theoretical calculated properties for 4-chloro-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CBID:82481). JChem Acid pKa = 10.256689. View Source
- [3] Liao, J. J.-L. Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. J. Med. Chem. 2007, 50 (3), 409–424. DOI: 10.1021/jm0608107. View Source
